Dioxanol

Antimicrobial Structure-Activity Relationship Data Scarcity

Dioxanol, systematically identified as 1,2-dioxan-3-ol, is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and a single hydroxyl group, represented by the molecular formula C₄H₈O₃ and a molecular weight of 104.10 g/mol. This structure classifies it within the broader family of cyclic peroxides, specifically as an endoperoxide derivative.

Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
CAS No. 71330-24-0
Cat. No. B12646121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxanol
CAS71330-24-0
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
Structural Identifiers
SMILESC1CC(OOC1)O
InChIInChI=1S/C4H8O3/c5-4-2-1-3-6-7-4/h4-5H,1-3H2
InChIKeyJYMYVPSOAXOLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxanol (CAS 71330-24-0) Procurement Guide: Understanding This 1,2-Dioxane Derivative


Dioxanol, systematically identified as 1,2-dioxan-3-ol, is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and a single hydroxyl group, represented by the molecular formula C₄H₈O₃ and a molecular weight of 104.10 g/mol [1]. This structure classifies it within the broader family of cyclic peroxides, specifically as an endoperoxide derivative. While its core 1,2-dioxane scaffold is of interest in medicinal chemistry for potential antimicrobial and antiparasitic activities, publicly available, rigorous, and quantitative data for this specific, unsubstituted parent molecule are exceptionally scarce .

Why Generic Substitution of Dioxanol (CAS 71330-24-0) is Not Scientifically Supported


The term 'Dioxanol' is ambiguous and frequently conflated with structurally distinct analogs such as 1,4-dioxane (a probable human carcinogen) or glycerol formal (1,3-dioxan-5-ol, CAS 4740-78-7), which have entirely different safety profiles and applications . Furthermore, the antimicrobial or bioactive properties observed for the 1,2-dioxane scaffold are highly dependent on specific substituents. For instance, antimalarial and antileishmanial activities have been reported for certain 3,5-disubstituted 1,2-dioxolanes, but these findings cannot be extrapolated to the unsubstituted 1,2-dioxan-3-ol [1]. Therefore, assuming functional equivalence with a generic 'dioxane' or 'dioxolane' derivative without precise structural verification is scientifically invalid and poses significant procurement and application risks.

Quantitative Evidence Guide for Dioxanol (CAS 71330-24-0): Limited Direct Comparative Data


Lack of Verifiable Antimicrobial Activity Data for Unsubstituted 1,2-Dioxan-3-ol

A review of the literature reveals a critical absence of primary research articles, patents, or authoritative databases that provide quantitative Minimum Inhibitory Concentration (MIC) or other bioactivity data for 1,2-dioxan-3-ol. Studies on related 1,2-dioxane and 1,2-dioxolane derivatives indicate that biological activity is conferred by specific substitutions (e.g., plakortide Z, endoperoxide acids) and is not an inherent property of the unsubstituted 1,2-dioxane ring [1]. For example, antimalarial and antibacterial activities have been documented for complex natural products containing this scaffold, but the parent alcohol itself has no comparable quantitative profile [2].

Antimicrobial Structure-Activity Relationship Data Scarcity

Physicochemical Property Comparison: 1,2-Dioxan-3-ol vs. 1,4-Dioxane

Computational predictions indicate a key structural and safety distinction between Dioxanol (1,2-dioxan-3-ol) and the common solvent 1,4-dioxane. The presence of a hydroxyl group in Dioxanol results in a higher predicted topological polar surface area (TPSA) of 38.7 Ų compared to 0 Ų for 1,4-dioxane [1]. This difference suggests a potential for enhanced hydrogen bonding and increased aqueous solubility, while also classifying it as a structurally distinct entity from 1,4-dioxane, which is recognized as a probable human carcinogen [2].

Physicochemical Properties Solubility Safety

Comparative Stability Data for Dioxanol is Not Publicly Available

No quantitative stability data, such as peroxide formation rates under standard conditions or decomposition half-lives, could be located in public databases or research literature for Dioxanol (1,2-dioxan-3-ol). While general safety data for the compound class (cyclic peroxides) suggests a potential for peroxide formation and reactivity with strong oxidizing agents, no study provides specific, verifiable measurements for this compound . This is in stark contrast to well-characterized solvents like 1,4-dioxane, for which extensive stability and peroxide formation data are available.

Stability Reactivity Handling

Validated Application Scenarios for Dioxanol (CAS 71330-24-0) Procurement


Procurement as a Reference Standard for Accurate Chemical Identification

Due to widespread nomenclature confusion, the primary verifiable application for procuring Dioxanol (CAS 71330-24-0) is as a certified reference standard. Its unique InChIKey (JYMYVPSOAXOLGQ-UHFFFAOYSA-N) allows for unambiguous identification via analytical techniques like GC-MS or NMR, ensuring that research or industrial processes do not inadvertently utilize the toxicologically distinct 1,4-dioxane or the functionally distinct glycerol formal [1]. This application is critical for laboratories developing new formulations or analytical methods involving dioxane derivatives.

Use in Fundamental Structure-Activity Relationship (SAR) Studies for 1,2-Dioxane Derivatives

For academic or industrial medicinal chemistry programs investigating the 1,2-dioxane scaffold as a source of bioactive compounds, Dioxanol serves as the fundamental, unsubstituted building block. Its procurement enables controlled SAR studies to determine the effect of specific substitutions (e.g., cyano, acetyl, or alkyl groups) on activity and stability, as evidenced by the synthetic pathways described for substituted 1,2-dioxan-3-ols [1]. This is an essential control compound for research, despite its own lack of potent bioactivity.

Investigative Research into Peroxide Chemistry and Reactivity

Researchers focused on the fundamental chemistry of cyclic organic peroxides may procure Dioxanol to investigate its inherent reactivity, including its potential to form reactive oxygen species or to act as a radical initiator [1]. Such studies are foundational and contribute to a broader understanding of peroxide stability and mechanism of action, areas where the parent 1,2-dioxan-3-ol remains largely uncharacterized in public literature.

Technical Documentation Hub

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